Diethyleneglycolmonopentylether
Overview
Description
Diethyleneglycolmonopentylether: is an organic compound with the molecular formula C11H24O4 . It is a colorless liquid that is often used as a solvent due to its ability to dissolve a wide range of substances. This compound is part of the glycol ether family, which are known for their excellent solvent properties and low volatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyleneglycolmonopentylether can be synthesized through the reaction of ethylene oxide with n-pentanol in the presence of a catalyst such as sodium hydroxide or potassium hydroxide . The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of ethylene oxide and n-pentanol into a reactor. The reaction mixture is maintained at a temperature of around 100-150°C and a pressure of 0.1-0.5 MPa. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyleneglycolmonopentylether can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be used for halogenation reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces simpler alcohols.
Substitution: Produces halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Diethyleneglycolmonopentylether is used as a solvent in various chemical reactions and processes due to its ability to dissolve both polar and non-polar substances.
Biology: It is used in biological research as a solvent for the extraction and purification of biomolecules.
Medicine: In the pharmaceutical industry, it is used as a solvent in the formulation of drugs and other medicinal products.
Industry: It is used in the production of paints, coatings, and cleaning agents due to its excellent solvent properties .
Mechanism of Action
The primary mechanism of action of Diethyleneglycolmonopentylether is its ability to act as a solvent. It interacts with various molecular targets by dissolving them, which facilitates chemical reactions and processes. The compound’s molecular structure allows it to form hydrogen bonds with other molecules, enhancing its solvent capabilities .
Comparison with Similar Compounds
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-Butoxyethoxy)ethanol
- 2-(2-Phenoxyethoxy)ethanol
Comparison: Diethyleneglycolmonopentylether is unique due to its longer alkyl chain compared to 2-(2-Ethoxyethoxy)ethanol and 2-(2-Butoxyethoxy)ethanol, which enhances its hydrophobic properties. Compared to 2-(2-Phenoxyethoxy)ethanol, it has a simpler structure, making it more versatile as a solvent .
Properties
IUPAC Name |
2-(2-pentoxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-2-3-4-6-11-8-9-12-7-5-10/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTNRNHDJZLBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335748 | |
Record name | Pentyldiglycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18912-81-7 | |
Record name | Pentyldiglycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Pentyloxy ethoxy)-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.